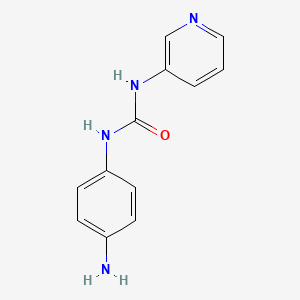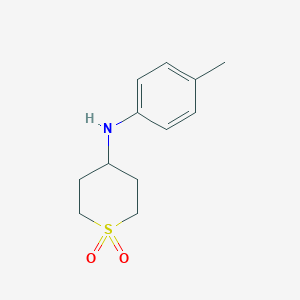
N-(4-methylphenyl)-1,1-dioxothian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-1,1-dioxothian-4-amine, also known as MPTA, is a chemical compound that has been studied for its potential therapeutic applications. MPTA belongs to the family of dioxothiane derivatives, which have been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-1,1-dioxothian-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, induces apoptosis in cancer cells, and inhibits viral replication. In vivo studies have shown that this compound has anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, this compound has some limitations, including its limited solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-1,1-dioxothian-4-amine. One direction is to further investigate its anti-inflammatory and anti-tumor activities, as well as its potential use as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its anti-viral activities and its potential use as a therapeutic agent for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
N-(4-methylphenyl)-1,1-dioxothian-4-amine can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with potassium thiocyanate to form 4-methylbenzenesulfonyl isothiocyanate. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form this compound.
Applications De Recherche Scientifique
N-(4-methylphenyl)-1,1-dioxothian-4-amine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral activities. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of HIV-1 and HCV in vitro.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-2-4-11(5-3-10)13-12-6-8-16(14,15)9-7-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSYZZPUJTEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
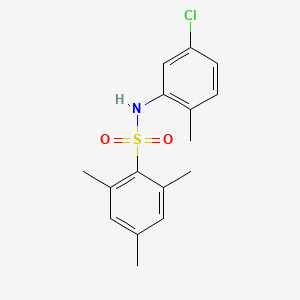
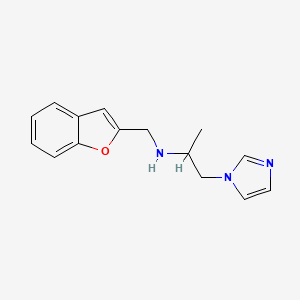
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
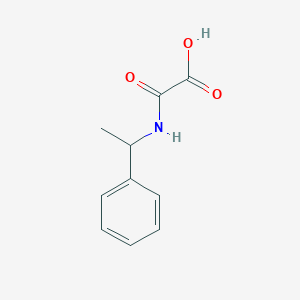
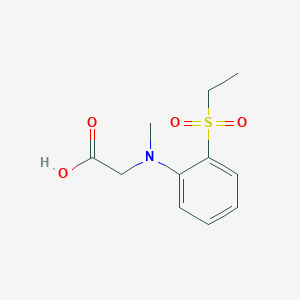
![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
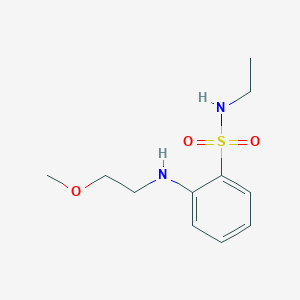

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
